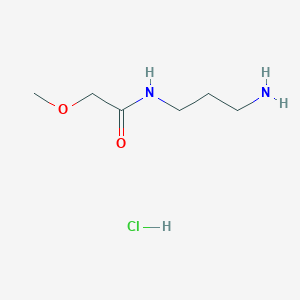![molecular formula C9H12N2O2 B13535533 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535533.png)
7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. It has garnered significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction proceeds through a cyclization mechanism to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine ring.
Scientific Research Applications
7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
- 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid
- 7-({[(tert-butoxy)carbonyl]amino}methyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness
7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties, making it a valuable candidate for drug discovery and development.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-11-7(9(12)13)5-10-8(11)4-6/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
MNGUEDFACTVYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=NC=C2C(=O)O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13535454.png)

![Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13535465.png)
![(1R,6R)-7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B13535469.png)

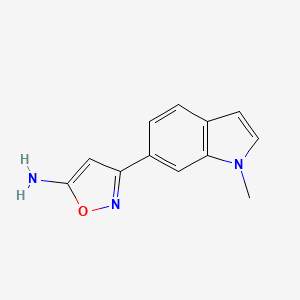
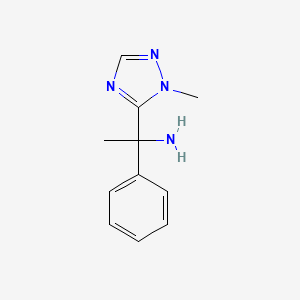
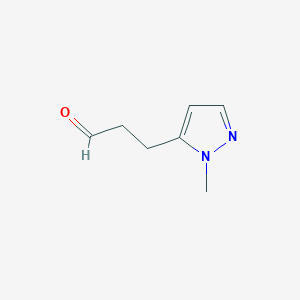
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13535500.png)
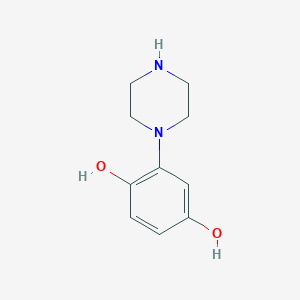
![2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}aceticacid](/img/structure/B13535516.png)


